molecular formula C10H18N2O5 B13199486 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Cat. No.: B13199486
M. Wt: 246.26 g/mol
InChI Key: HFLULFXGZPWXED-UHFFFAOYSA-N
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Description

2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a specialized azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an aminooxy (-ONH₂) moiety, and an acetic acid side chain. The Boc group enhances stability during synthetic processes, while the aminooxy group may enable conjugation reactions via oxime ligation .

Properties

Molecular Formula

C10H18N2O5

Molecular Weight

246.26 g/mol

IUPAC Name

2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C10H18N2O5/c1-9(2,3)16-8(15)12-5-10(6-12,17-11)4-7(13)14/h4-6,11H2,1-3H3,(H,13,14)

InChI Key

HFLULFXGZPWXED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)ON

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the azetidine ring . The aminooxy group is then introduced through a nucleophilic substitution reaction . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through techniques like recrystallization, and employing industrial-grade solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, and substituted azetidines .

Mechanism of Action

Comparison with Similar Compounds

Boc-Protected Azetidine Derivatives

Key Structural Variations and Properties
Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Features Reference
2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)acetic acid 183062-96-6 C₁₁H₁₉NO₄ 229.27 Acetic acid Lacks aminooxy group; used in peptide coupling
tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)azetidine-1-carboxylate 1620451-38-8 C₁₂H₂₂N₂O₅ 274.32 Methyl ester, amino Esterified side chain; potential prodrug applications
3-Amino-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid 1262412-13-4 C₉H₁₆N₂O₄ 216.24 Carboxylic acid, amino Dual functional groups for bifunctional reactivity

Analysis :

  • The absence of the aminooxy group in 183062-96-6 limits its utility in oxime-mediated bioconjugation compared to the target compound.
  • Methyl ester derivatives (e.g., 1620451-38-8) may improve cell permeability but require hydrolysis for activation .

Substituent Variations: Aminooxy vs. Methoxy

Compound Name CAS Number Substituent Molecular Weight Key Applications
2-(1-(tert-butoxycarbonyl)-3-methoxyazetidin-3-yl)acetic acid 1445951-15-4 Methoxy (-OCH₃) 245.27 Stabilizes intermediates in organic synthesis
Target Compound (Hypothetical) N/A Aminooxy (-ONH₂) ~260 (estimated) Bioconjugation, targeted drug delivery N/A

Analysis :

  • Methoxy groups (e.g., 1445951-15-4) enhance lipophilicity but lack the nucleophilic reactivity of aminooxy groups .
  • Aminooxy groups enable site-specific modifications, making the target compound valuable in antibody-drug conjugates (ADCs) .

Ring Size and Scaffold Analogs

Compound Name CAS Number Core Structure Functional Groups
1-Boc-pyrrolidine-3-acetic acid N/A Pyrrolidine Boc, acetic acid
2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid 952480-32-9 Spirocyclic Boc, acetic acid

Analysis :

  • Spirocyclic derivatives (e.g., 952480-32-9) offer rigid scaffolds for stereochemical control but lack the aminooxy functionality .

Biological Activity

2-[3-(Aminooxy)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a synthetic compound notable for its unique structural features, including an aminooxy group and a tert-butoxycarbonyl (Boc) protective group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

  • Molecular Formula : C10_{10}H18_{18}N2_2O5_5
  • Molecular Weight : 246.26 g/mol
  • IUPAC Name : 2-[3-aminooxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid
  • CAS Number : 1695100-98-1

The biological activity of this compound primarily revolves around its ability to interact with carbonyl-containing compounds. The aminooxy group can form covalent bonds with these compounds, potentially inhibiting enzymes that depend on carbonyl functionalities. This mechanism positions the compound as a candidate for enzyme inhibition studies, particularly in the context of drug discovery.

Enzyme Inhibition

Research indicates that compounds with aminooxy groups can serve as enzyme inhibitors by forming stable adducts with reactive carbonyls in enzymes. This property is crucial for developing inhibitors against various targets, including proteases and other enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

The unique presence of the aminooxy group distinguishes this compound from others such as:

Compound NameStructural FeaturesNotable Activities
2-[1-(tert-butoxycarbonyl)azetidin-3-yl]acetic acidLacks aminooxy groupLess reactivity towards carbonyls
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylateContains selenazole ringAntimicrobial properties

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have shown that derivatives of aminooxy compounds can effectively inhibit specific enzymes by forming covalent bonds at the active site. These findings support the potential use of this compound in drug development targeting enzyme inhibition.
  • Antibacterial Peptide Studies : Research has highlighted the structural importance of amino groups in enhancing bioactivity against resistant bacterial strains. Compounds similar to this compound have been shown to permeabilize bacterial membranes rapidly, leading to cell death .

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